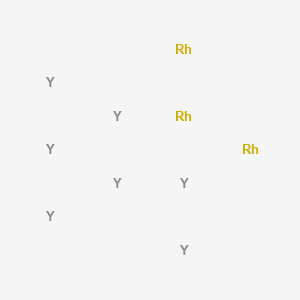
Rhodium;yttrium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodium;yttrium is an intermetallic compound composed of rhodium and yttrium. This compound is known for its unique chemical, physical, and mechanical properties, which make it valuable in various industrial and scientific applications. This compound crystallizes in the CsCl-type structure and exhibits excellent mechanical properties, including high tensile strength, good stiffness, and high corrosion and oxidation resistance at elevated temperatures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rhodium;yttrium can be synthesized using various methods, including solid-state reactions and high-temperature techniques. One common method involves the direct combination of elemental rhodium and yttrium at high temperatures. The reaction typically takes place in a vacuum or inert atmosphere to prevent oxidation. The resulting intermetallic compound is then annealed to achieve the desired crystalline structure .
Industrial Production Methods: Industrial production of this compound involves similar high-temperature synthesis techniques. The process may include additional steps such as purification and alloying to enhance the compound’s properties. The use of advanced techniques like full-potential linearized augmented plane wave (FP-LAPW) method within density functional theory helps in optimizing the synthesis process and ensuring the desired properties of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Rhodium;yttrium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and the presence of both rhodium and yttrium atoms.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxygen, halogens, and acids. For example, when heated in air, this compound can combine with oxygen to form oxides. Similarly, it reacts with halogens like chlorine and bromine at high temperatures to form halides .
Major Products Formed: The major products formed from these reactions include rhodium oxides, yttrium oxides, and various halides. These products are valuable in different industrial applications due to their unique properties .
Aplicaciones Científicas De Investigación
Rhodium;yttrium has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its electronic structure and mechanical properties, which make it suitable for high-temperature and high-oxidation-resistant materials . In biology and medicine, yttrium-based materials are used in medical imaging and therapy, including radiopharmaceuticals and positron emission tomography (PET) imaging . The compound’s high ductility at room temperature also makes it valuable in engineering applications .
Mecanismo De Acción
The mechanism by which rhodium;yttrium exerts its effects involves its interaction with various molecular targets and pathways. In therapeutic applications, rhodium complexes have shown anticancer, antibacterial, antifungal, antiviral, and antiparasitic activities. These activities are mediated through interactions with biomolecules such as DNA, RNA, protein kinases, and other relevant targets
Comparación Con Compuestos Similares
Rhodium;yttrium is often compared with other intermetallic compounds such as yttrium-copper (YCu) and yttrium-aluminum garnet (YAG). While YCu and YAG also exhibit high mechanical strength and oxidation resistance, this compound stands out due to its higher ductility at room temperature and unique electronic properties . These characteristics make this compound particularly valuable in applications requiring both high strength and flexibility.
List of Similar Compounds:- Yttrium-copper (YCu)
- Yttrium-aluminum garnet (YAG)
- Yttrium oxide (Y₂O₃)
- Yttrium hydroxide (Y(OH)₃)
- Yttrium halides (e.g., YCl₃, YBr₃)
Propiedades
Número CAS |
12038-94-7 |
|---|---|
Fórmula molecular |
Rh3Y7 |
Peso molecular |
931.0574 g/mol |
Nombre IUPAC |
rhodium;yttrium |
InChI |
InChI=1S/3Rh.7Y |
Clave InChI |
JVAWOKOUNYSDJR-UHFFFAOYSA-N |
SMILES canónico |
[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Rh].[Rh].[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methylphenyl)-3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B14737329.png)
![8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14737336.png)
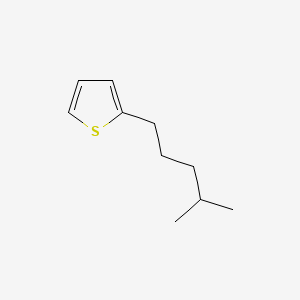
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B14737346.png)
![4,5,6,7,8,9-Hexahydro-as-indaceno[4,5-c]furan-1,3-dione](/img/structure/B14737350.png)
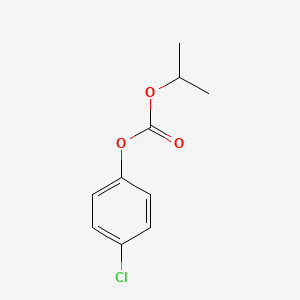




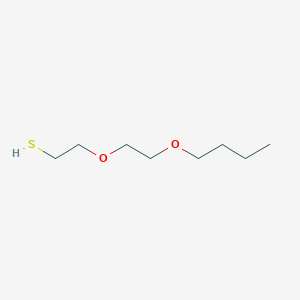
![5-[Hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14737389.png)
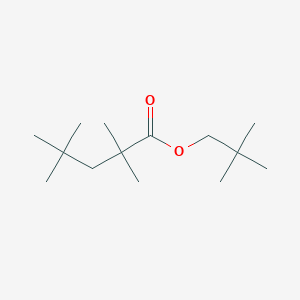
![1,6-Dioxaspiro[4.5]dec-3-ene, 2-(2,4-hexadiynylidene)-, (E)-](/img/structure/B14737405.png)
